1-phenylcyclohexane-1,2-diol
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Overview
Description
1-phenylcyclohexane-1,2-diol is an organic compound with the molecular formula C12H16O2 It is a stereoisomer of 1-phenyl-1,2-cyclohexanediol, specifically the trans isomer, meaning the hydroxyl groups are on opposite sides of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-phenylcyclohexane-1,2-diol can be synthesized through several methods. One common approach involves the stereospecific synthesis from cyclohexene. The process begins with the transformation of cyclohexene into trans-2-bromocyclohexanol via anti addition to the double bond. This intermediate is then converted into an epoxide, which is subsequently opened to form the trans diol .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired stereoselective reactions.
Chemical Reactions Analysis
Types of Reactions
1-phenylcyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce different alcohols.
Scientific Research Applications
1-phenylcyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying stereochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-phenylcyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of the hydroxyl groups influences the reactivity and selectivity of the compound .
Comparison with Similar Compounds
1-phenylcyclohexane-1,2-diol can be compared with other similar compounds, such as:
1-Phenyl-1,2-cyclohexanediol cis-: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different chemical properties and reactivity.
2-Phenylcyclohexanol: This compound has a similar structure but lacks one of the hydroxyl groups, resulting in different chemical behavior.
1,2-Cyclohexanediol: Without the phenyl group, this compound exhibits different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical properties and makes it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-phenylcyclohexane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNHEYDAIICUDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4912-59-8 |
Source
|
Record name | 1,2-Cyclohexanediol, 1-phenyl-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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